![molecular formula C12H15Cl2N3O2 B1387174 [4-(5-Chlor-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamin-hydrochlorid CAS No. 1158369-72-2](/img/structure/B1387174.png)
[4-(5-Chlor-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamin-hydrochlorid
Übersicht
Beschreibung
“[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride” is a chemical compound with the CAS Number: 1609407-48-8 . It has a molecular weight of 340.64 and its IUPAC name is (4-(5-chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringNCC1CN(CCO1)C2=NC(C=C3Cl)=C(C=C3)O2.Cl.Cl . The InChI code for the compound is 1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H .
Wissenschaftliche Forschungsanwendungen
Behandlung von Schlaflosigkeit
Die Verbindung wurde als dualer Orexin-Rezeptor-Antagonist zur Behandlung von Schlaflosigkeit eingesetzt. Sie wurde aufgrund ihrer starken antagonistischen Eigenschaften in klinischen Studien zur Behandlung von primärer Schlaflosigkeit aufgenommen .
Antibakterielles und Antimykotisches Mittel
Die Literatur deutet darauf hin, dass Benzoxazol-Derivate, einschließlich dieser Verbindung, das Potenzial als antibakterielle und antimykotische Mittel haben. Sie wurden synthetisiert und auf diese Aktivitäten mit vielversprechenden Ergebnissen untersucht .
Krebsforschung
In der Krebsforschung hat diese Verbindung ein signifikantes Wachstum von Lungen-, Brust- und Darmkrebszellen gehemmt, was auf ihr Potenzial als Therapeutikum in der Krebsbehandlung hindeutet .
Alzheimer-Krankheit
Die Rolle der Verbindung als Orexin-Rezeptor-Antagonist hat auch zu ihrer Zulassung zur Behandlung von Schlaflosigkeit bei Patienten mit leichter bis mittelschwerer Alzheimer-Krankheit geführt, was ihre neurologischen Anwendungen unterstreicht .
Antimykotische Aktivität
Spezifische Benzoxazol-Derivate haben eine potente antimykotische Aktivität gegen Arten wie A. niger und C. albicans gezeigt, was auf die Verwendung der Verbindung bei der Entwicklung neuer antimykotischer Medikamente hindeutet .
Synthetische Chemie
Fortschritte in der Synthese von Benzoxazol-Derivaten wurden mit Verbindungen wie dieser erzielt, die als wichtige Zwischenprodukte bei der Synthese verschiedener Benzoxazol-Strukturen unter verschiedenen Bedingungen dienen .
Wirkmechanismus
The mechanism of action of CMH is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds, such as amino acids and nucleic acids. It is also thought to act as an inhibitor of certain metabolic pathways, such as the urea cycle and the citric acid cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and metabolic pathways. It is also thought to have an effect on the immune system, as it has been found to inhibit the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMH in laboratory experiments is its versatility, as it can be used in a variety of applications. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. However, it is important to note that CMH is not suitable for use in clinical trials, as its safety and efficacy have not been tested in humans.
Zukünftige Richtungen
There are a number of potential future directions for the use of CMH. It could be used in the development of new drugs, as it has been found to have an inhibitory effect on certain enzymes and metabolic pathways. Additionally, it could be used as a reagent in organic synthesis, as it has been found to be effective in the synthesis of a variety of organic compounds. Finally, it could be used in the development of new diagnostic tests, as it has been found to have an effect on the immune system.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2.ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;/h1-2,5,9H,3-4,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNXVJTGVEUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-48-8 | |
| Record name | 2-Morpholinemethanamine, 4-(5-chloro-2-benzoxazolyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



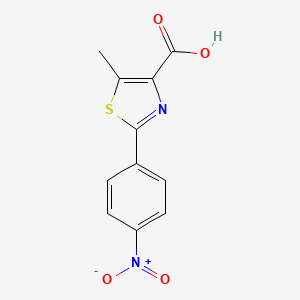
![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)
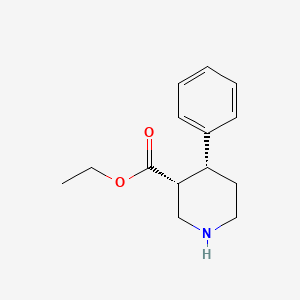
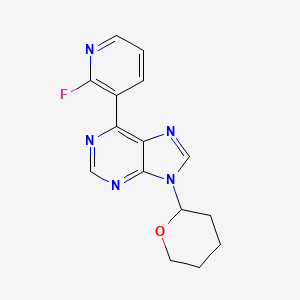
![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)
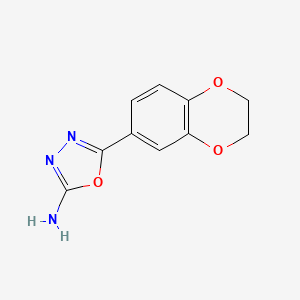
![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
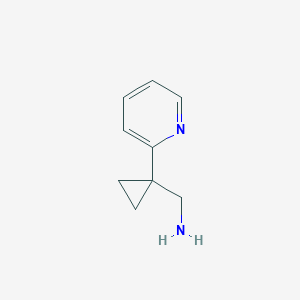

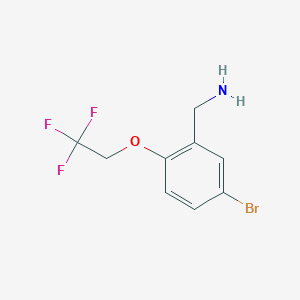
![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)
